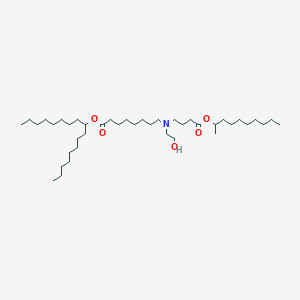
D-Lactose-1-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Lactose-1-13C is a labeled form of lactose, where the carbon-1 position of the glucose moiety is enriched with the stable isotope carbon-13. This compound is primarily used in scientific research to trace and study metabolic pathways, as well as in various analytical applications. The molecular formula of this compound is C12H22O11, and it has a molecular weight of 361.30 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Lactose-1-13C typically involves the incorporation of carbon-13 into the glucose moiety of lactose. This can be achieved through enzymatic or chemical synthesis methods. One common approach is to start with glucose labeled with carbon-13 at the desired position and then enzymatically convert it to lactose using β-galactosidase .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar enzymatic methods. The process requires high-purity starting materials and controlled reaction conditions to ensure the incorporation of carbon-13 at the specific position. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions
D-Lactose-1-13C undergoes various chemical reactions typical of carbohydrates, including:
Oxidation: Conversion to lactobionic acid using oxidizing agents like bromine water.
Reduction: Reduction to lactitol using reducing agents such as sodium borohydride.
Hydrolysis: Hydrolysis to glucose and galactose using acids or enzymes like lactase.
Common Reagents and Conditions
Oxidation: Bromine water, mild acidic conditions.
Reduction: Sodium borohydride, aqueous or alcoholic solutions.
Hydrolysis: Dilute acids (e.g., hydrochloric acid) or enzymes (e.g., lactase) under controlled temperatures.
Major Products Formed
Oxidation: Lactobionic acid.
Reduction: Lactitol.
Hydrolysis: Glucose and galactose.
Aplicaciones Científicas De Investigación
D-Lactose-1-13C is widely used in scientific research due to its labeled carbon-13 atom, which allows for detailed metabolic studies and tracing experiments. Some key applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study carbohydrate structures and interactions.
Biology: Employed in metabolic flux analysis to trace the pathways of lactose metabolism in organisms.
Medicine: Utilized in diagnostic tests to study lactose intolerance and other metabolic disorders.
Industry: Applied in the development of lactose-based pharmaceuticals and food products
Mecanismo De Acción
The mechanism of action of D-Lactose-1-13C involves its metabolism in the body, where it is hydrolyzed by the enzyme lactase into glucose and galactose. The labeled carbon-13 atom allows researchers to trace the metabolic fate of these monosaccharides using techniques such as NMR spectroscopy and mass spectrometry. This helps in understanding the metabolic pathways and the role of lactose in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose-1-13C: A labeled form of glucose used in similar metabolic studies.
D-Galactose-1-13C: A labeled form of galactose used to study galactose metabolism.
D-Tagatose: A stereoisomer of D-galactose with similar properties and applications
Uniqueness
D-Lactose-1-13C is unique due to its specific labeling at the carbon-1 position of the glucose moiety, which provides precise information about the metabolic pathways involving lactose. This specificity makes it a valuable tool in research areas where detailed metabolic tracing is required .
Propiedades
Fórmula molecular |
C12H22O11 |
|---|---|
Peso molecular |
343.29 g/mol |
Nombre IUPAC |
(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)(613C)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11+,12+/m1/s1/i11+1 |
Clave InChI |
GUBGYTABKSRVRQ-AFBKEXCISA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[13C@@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(E)-2-(2-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362608.png)



![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N,5-dimethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13362650.png)


![benzyl [6-(5-isopropyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13362679.png)


![3-(1-Methyl-3-piperidinyl)-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362707.png)
![4,5-dihydro-3H-8lambda~4~-[1,2]dithiolo[4,5,1-hi][1,2]benzodithiole](/img/structure/B13362714.png)


